Corticosterone 21-Carboxylic Acid
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Overview
Description
Corticosterone 21-Carboxylic Acid is a derivative of corticosterone, a 21-carbon steroid hormone produced in the adrenal cortexCorticosterone itself is involved in the regulation of energy, immune reactions, and stress responses in many species .
Mechanism of Action
Target of Action
Corticosterone 21-Carboxylic Acid is a derivative of corticosterone, a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Its primary targets include the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .
Mode of Action
This compound interacts with its targets by acting as a substrate for the Corticosteroid 11-beta-dehydrogenase isozyme 1 . This interaction leads to changes in the regulation of energy, immune reactions, and stress responses .
Biochemical Pathways
This compound affects the steroidogenic pathway, which is a series of biochemical reactions that produce steroids from cholesterol . It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . Under PPAR activation, the classic reductive metabolic pathway of corticosterone is suppressed, and an alternative oxidative pathway is uncovered that leads to the sequential oxidation on carbon 21 resulting in HDOPA .
Pharmacokinetics
It is known that corticosterone, the parent compound, has modest but significant activities as a mineralocorticoid and a glucocorticoid
Result of Action
It is known that corticosterone, the parent compound, is involved in the regulation of energy, immune reactions, and stress responses
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Corticosterone 21-Carboxylic Acid typically involves the oxidation of corticosterone. The process begins with corticosterone as the precursor, which undergoes sequential oxidation at the 21st carbon position. This pathway involves the formation of corticosterone aldehyde hydrate (21-gem-diol) as an intermediate, followed by further oxidation to form the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using specific oxidizing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of biocatalysts and enzymatic methods is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Corticosterone 21-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced to form different derivatives.
Substitution: Possible at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like cytochrome P450s and aldehyde dehydrogenases.
Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of corticosterone, which have distinct biological activities and applications .
Scientific Research Applications
Corticosterone 21-Carboxylic Acid has several scientific research applications:
Comparison with Similar Compounds
Corticosterone: The precursor molecule with similar biological functions but different chemical properties.
11-Deoxycorticosterone: Another corticosteroid with mineralocorticoid activity.
Hydrocortisone: A widely used corticosteroid with potent anti-inflammatory effects.
Uniqueness: Corticosterone 21-Carboxylic Acid is unique due to its specific oxidation at the 21st carbon position, which imparts distinct chemical and biological properties. Its role in the regulation of the hypothalamic-pituitary-adrenal axis and its potential neuroprotective effects make it a compound of significant interest in scientific research .
Properties
CAS No. |
33762-00-4 |
---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.45 |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1 |
InChI Key |
JBTKFLIEKACQQE-VHKLNFGVSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O |
Synonyms |
(11β)-11-Hydroxy-3,20-dioxo-pregn-4-en-21-oic Acid; |
Origin of Product |
United States |
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